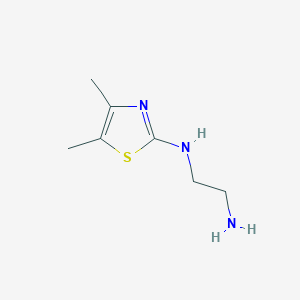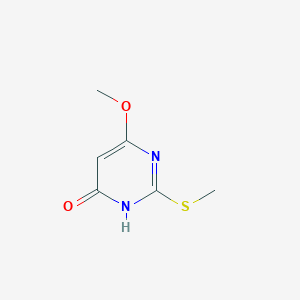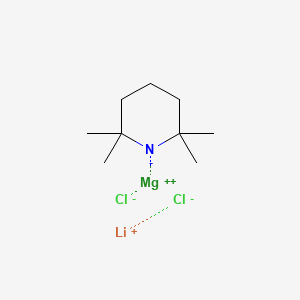
TMPMgCl.LiCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
TMPMgCl.LiCl is a complex compound used primarily as a non-nucleophilic Knochel-Hauser base. It is mainly utilized for the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents . This compound is known for its ability to tolerate various reactive functional groups, making it a valuable reagent in organic synthesis .
準備方法
The synthesis of TMPMgCl.LiCl involves the following steps :
Materials: Anhydrous lithium chloride, 2,2,6,6-tetramethylpiperidine, 1,10-phenanthroline, and isopropylmagnesium chloride in tetrahydrofuran.
化学反応の分析
TMPMgCl.LiCl undergoes various chemical reactions :
Deprotonation: It is used for the selective deprotonation of functionalized arenes and heteroarenes.
Grignard Reactions: It serves as a base for the preparation of Grignard reagents.
Catalyst-Transfer Polycondensation: It is used in the synthesis of π-conjugated polymers via catalyst-transfer polycondensation.
Common reagents and conditions include tetrahydrofuran as a solvent and temperatures ranging from 0°C to 25°C. Major products formed from these reactions include functionalized Grignard reagents and π-conjugated polymers.
科学的研究の応用
TMPMgCl.LiCl has several scientific research applications :
Chemistry: It is widely used in organic synthesis for the magnesiation of functionalized arenes and heteroarenes.
Polymer Science: It is employed in the synthesis of π-conjugated polymers, which have applications in electronic and optoelectronic devices.
Material Science: It is used in the preparation of conductive polymer/graphene composites.
作用機序
The mechanism of action of TMPMgCl.LiCl involves the following steps :
Deprotonation: The compound acts as a base to deprotonate functionalized arenes and heteroarenes.
Magnesiation: The deprotonated species then reacts with magnesium to form the corresponding Grignard reagent.
Polymerization: In catalyst-transfer polycondensation, the compound facilitates the formation of π-conjugated polymers by transferring the catalyst along the growing polymer chain.
類似化合物との比較
TMPMgCl.LiCl is unique compared to other similar compounds due to its non-nucleophilic nature and ability to tolerate various reactive functional groups . Similar compounds include:
Isopropylmagnesium chloride lithium chloride: Used for similar applications but may not tolerate as many functional groups.
2,2,6,6-Tetramethylpiperidinylmagnesium bromide: Another variant used in organic synthesis but with different reactivity profiles.
This compound’s versatility and stability make it a valuable reagent in various fields of scientific research and industrial applications.
特性
分子式 |
C9H18Cl2LiMgN |
|---|---|
分子量 |
242.4 g/mol |
IUPAC名 |
lithium;magnesium;2,2,6,6-tetramethylpiperidin-1-ide;dichloride |
InChI |
InChI=1S/C9H18N.2ClH.Li.Mg/c1-8(2)6-5-7-9(3,4)10-8;;;;/h5-7H2,1-4H3;2*1H;;/q-1;;;+1;+2/p-2 |
InChIキー |
JHBZAAACZVPPRQ-UHFFFAOYSA-L |
正規SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


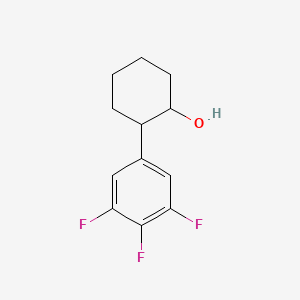



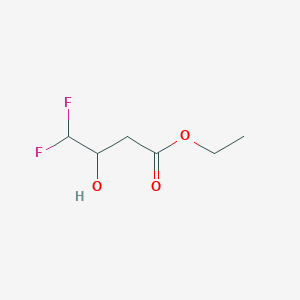
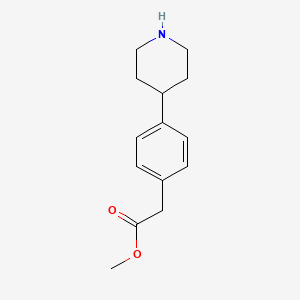
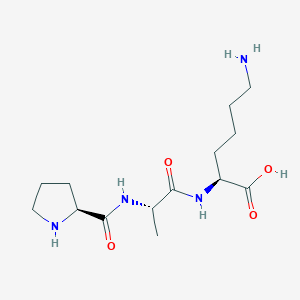
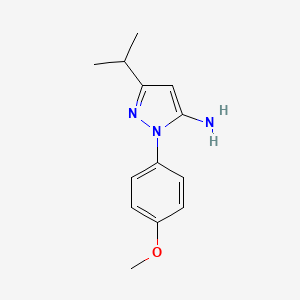
![methyl 2-(2-hydroxyphenyl)benzo[d]oxazole-7-carboxylate](/img/structure/B8672401.png)
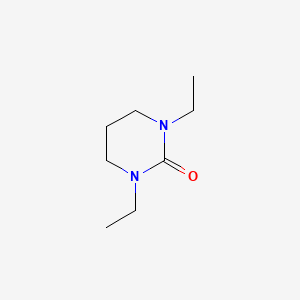
![5-[4-(Benzyloxy)phenyl]-2-furaldehyde](/img/structure/B8672411.png)
